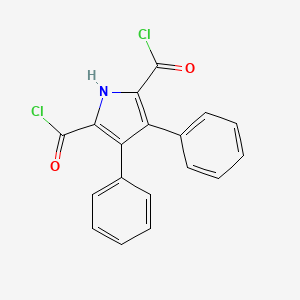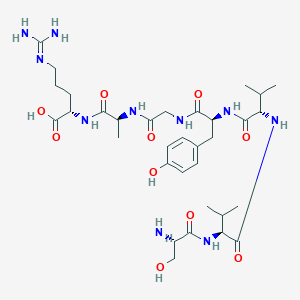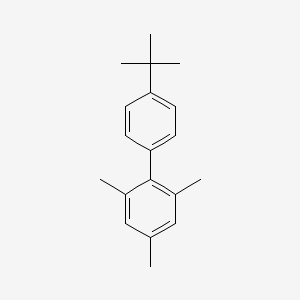
4'-tert-Butyl-2,4,6-trimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of tert-butyl and trimethyl groups in this compound makes it unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with tert-butyl and trimethyl groups using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Saturated biphenyl derivatives.
Substitution: Functionalized biphenyl compounds with various substituents.
Scientific Research Applications
4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes . It can also participate in electron transfer reactions, influencing redox processes in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the trimethyl groups.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Contains additional hydroxyl groups and a more complex structure.
Uniqueness
4’-tert-Butyl-2,4,6-trimethyl-1,1’-biphenyl is unique due to the specific arrangement of tert-butyl and trimethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
524698-49-5 |
|---|---|
Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C19H24/c1-13-11-14(2)18(15(3)12-13)16-7-9-17(10-8-16)19(4,5)6/h7-12H,1-6H3 |
InChI Key |
HGBJUPFXZBCTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


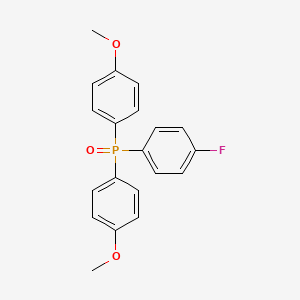
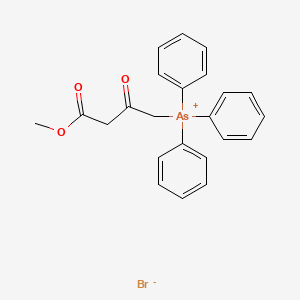
![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)
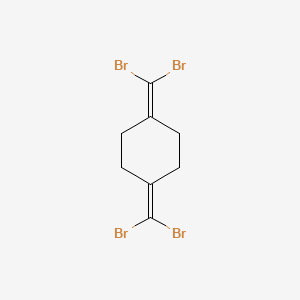

![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
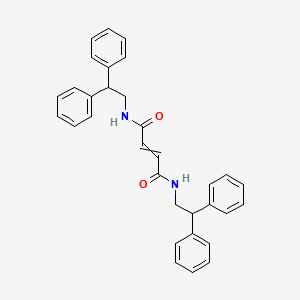
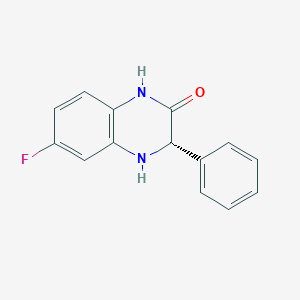
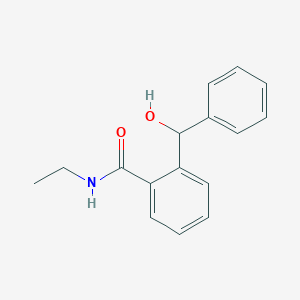
ethanenitrile](/img/structure/B14237737.png)
